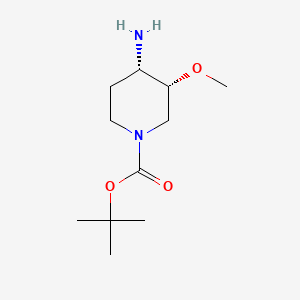

(3R,4S)-4-Amino-1-boc-3-methoxypiperidine

説明

(3R,4S)-4-Amino-1-Boc-3-methoxypiperidine is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methoxy substituent at the 3-position, and an amino group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, where its Boc group enhances stability during reactions involving the amine . The cis-configuration (3R,4S) influences its conformational preferences and interactions in chiral environments, making it valuable for asymmetric synthesis and drug development.

特性

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGHCFVWYKWWMU-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-68-7, 1363378-22-6 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-4-amino-3-methoxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171124-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methoxy-, 1,1-dimethylethyl ester, (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cis-4-amino-1-boc-3-methoxy-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Amino-1-boc-3-methoxypiperidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (boc) group. This is achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the protected piperidine with a methoxy-containing reagent under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amino group, converting it to a primary amine.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

(3R,4S)-4-Amino-1-boc-3-methoxypiperidine has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

作用機序

The mechanism of action of (3R,4S)-4-Amino-1-boc-3-methoxypiperidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The boc protecting group ensures that the amino group remains protected during reactions, allowing for selective modifications at other positions on the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison of Core Structures and Substituents

The table below highlights key structural and functional differences between the target compound and related analogs:

*Note: The target compound’s data are inferred from analogs in the evidence.

Key Observations:

- Ring Size : Piperidine derivatives (6-membered) exhibit reduced ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and binding affinity in biological systems .

- Functional Groups: The Boc group in the target compound and enhances amine stability during synthetic steps, whereas unprotected amines (e.g., ) require careful handling due to reactivity . Carboxylic acid in introduces polarity and acidity, contrasting with the amino group’s nucleophilicity in the target .

Stereochemical and Conformational Effects

The (3R,4S) configuration in the target compound and ensures cis-orientation of substituents, which is critical for mimicking bioactive conformations in drug candidates. For example:

Research Findings and Trends

- Synthetic Routes : High-yield methods for (95% purity) highlight the efficiency of Boc protection strategies, which are transferable to the target compound’s synthesis .

- Similarity Analysis : A compound in with a 0.57 structural similarity score to the target underscores the importance of methoxy and piperidine motifs in scaffold design, despite divergent complexity .

生物活性

(3R,4S)-4-Amino-1-boc-3-methoxypiperidine is a chiral piperidine derivative that has garnered significant attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of the Compound

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group at position 4, and a methoxy group at position 3. These modifications contribute to its versatility as an intermediate in synthesizing pharmaceuticals and bioactive molecules. Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of approximately 230.30 g/mol .

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and receptor modulator. The Boc protecting group allows for selective reactions while maintaining the stability of the amino group during synthesis. The methoxy group enhances the compound's ability to participate in hydrogen bonding, influencing its binding affinity to various biological targets .

- Enzyme Inhibition : The compound has been studied for its potential as a monoamine oxidase (MAO) inhibitor, which may have implications for treating mood disorders and neurological conditions .

- Receptor Modulation : It may interact with specific receptors involved in neurotransmission, although detailed studies are still needed to elucidate these interactions fully .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Monoamine Oxidase Inhibition | Potential antidepressant or anxiolytic properties due to selective MAO-A inhibition . |

| Enzyme Inhibitor | May act on various enzymes involved in metabolic pathways . |

| Receptor Modulator | Potential modulation of neurotransmitter receptors . |

Case Studies and Research Findings

- Antidepressant Potential : Research indicates that this compound exhibits significant activity as a monoamine oxidase inhibitor. In vitro studies demonstrated its selectivity towards MAO-A over MAO-B, suggesting potential use in developing treatments for depression and anxiety disorders .

- Synthetic Applications : The compound serves as an important intermediate in synthesizing various pharmaceuticals targeting neurological and cardiovascular diseases. Its unique structure allows for modifications that can enhance pharmacological properties .

- Comparative Studies : When compared to similar compounds such as (3R,4S)-4-Amino-3-methoxypiperidine (lacking the Boc group), this compound shows enhanced stability and reactivity due to the protective Boc group. This aspect makes it particularly valuable in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。